molecular formula C12H17NO2 B140013 (S)-(4-benzylmorpholin-2-yl)methanol CAS No. 132073-82-6

(S)-(4-benzylmorpholin-2-yl)methanol

Cat. No. B140013
Key on ui cas rn: 132073-82-6
M. Wt: 207.27 g/mol
InChI Key: WQNIKIMRIXHNFF-LBPRGKRZSA-N
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Patent
US09079895B2

Procedure details

The first steps (B1 and B2) in the synthesis of the morpholin-2-yl methanol intermediates (compounds 54 and 56) of general reaction Scheme B, is to react epichlorohydrin with N-benzylethanolamine to form (4-benzylmorpholin-2-yl)methanol. (R) or (S) stereoisomers as appropriate, are formed using either the (R) or (S) form of epichlorohydrin. The reaction may take place in solution or in an organic solvent, such as a mixture of water and isopropanol. A preferred solvent is 1:1 water/isopropanol. Beneficially, epichlorohydrin may be dissolved in a pre-formed solution of N-benzylethanolamine. Conveniently, the reaction may be performed at room temperature (e.g. between 20 and 25° C.; preferably between 23 and 25° C.), and optionally may be continued at a lower temperature, such as −20° C. At −20° C. the reaction may be continued overnight (e.g. for a further 8 to 16 hours).
[Compound]
Name
B1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][OH:8])[CH2:2]1.C(C1OC1)Cl.[CH2:14](NCCO)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:14]([N:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][OH:8])[CH2:2]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
B1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(OCC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(OCC1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09079895B2

Procedure details

The first steps (B1 and B2) in the synthesis of the morpholin-2-yl methanol intermediates (compounds 54 and 56) of general reaction Scheme B, is to react epichlorohydrin with N-benzylethanolamine to form (4-benzylmorpholin-2-yl)methanol. (R) or (S) stereoisomers as appropriate, are formed using either the (R) or (S) form of epichlorohydrin. The reaction may take place in solution or in an organic solvent, such as a mixture of water and isopropanol. A preferred solvent is 1:1 water/isopropanol. Beneficially, epichlorohydrin may be dissolved in a pre-formed solution of N-benzylethanolamine. Conveniently, the reaction may be performed at room temperature (e.g. between 20 and 25° C.; preferably between 23 and 25° C.), and optionally may be continued at a lower temperature, such as −20° C. At −20° C. the reaction may be continued overnight (e.g. for a further 8 to 16 hours).
[Compound]
Name
B1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][OH:8])[CH2:2]1.C(C1OC1)Cl.[CH2:14](NCCO)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:14]([N:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][OH:8])[CH2:2]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
B1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(OCC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(OCC1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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